molecular formula C14H9Cl2F3N2O B14007013 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one

3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one

Cat. No.: B14007013
M. Wt: 349.1 g/mol
InChI Key: BZVXOWRTRJLCPA-UHFFFAOYSA-N
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Description

3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and prop-2-en-1-one groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and trifluoromethylating agents. The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-Difluoromethoxy-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one
  • 3-[5-Difluoromethoxy-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylthio-4,5-dihydro-5,5-dimethylisoxazole

Uniqueness

Compared to similar compounds, 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. These structural features contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C14H9Cl2F3N2O

Molecular Weight

349.1 g/mol

IUPAC Name

3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C14H9Cl2F3N2O/c1-21-13(16)10(12(20-21)14(17,18)19)6-7-11(22)8-2-4-9(15)5-3-8/h2-7H,1H3

InChI Key

BZVXOWRTRJLCPA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=CC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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